1-(Chloromethyl)anthracene
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Overview
Description
1-(Chloromethyl)anthracene is an organic compound belonging to the anthracene family, characterized by the presence of a chloromethyl group attached to the anthracene core. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)anthracene can be synthesized through various methods. One common approach involves the chloromethylation of anthracene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives, which are important intermediates in dye synthesis.
Reduction Reactions: Reduction of this compound can yield anthracene derivatives with different functional groups
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
- Substituted anthracene derivatives.
- Anthraquinone derivatives.
- Reduced anthracene compounds .
Scientific Research Applications
1-(Chloromethyl)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Chloromethyl)anthracene exerts its effects is primarily through its interaction with molecular targets via its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to cancer cells .
Comparison with Similar Compounds
9-(Chloromethyl)anthracene: Similar in structure but with the chloromethyl group at the 9-position, affecting its reactivity and applications.
1-(Bromomethyl)anthracene: Bromine substitution alters the compound’s reactivity compared to the chlorine derivative.
1-(Hydroxymethyl)anthracene:
Uniqueness: 1-(Chloromethyl)anthracene is unique due to its specific reactivity profile, making it suitable for targeted chemical modifications and applications in various fields. Its strong fluorescence and ability to form covalent bonds with biological molecules distinguish it from other anthracene derivatives .
Properties
IUPAC Name |
1-(chloromethyl)anthracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHOGDPTIIHVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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